molecular formula C14H20N2O5S B1387060 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine CAS No. 942474-22-8

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine

Cat. No.: B1387060
CAS No.: 942474-22-8
M. Wt: 328.39 g/mol
InChI Key: WFEGFORBGYLUEE-UHFFFAOYSA-N
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Description

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine is a complex organic compound characterized by its unique structure, which includes an ethylsulfonyl group, a nitrophenyl group, and a dimethylmorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the nitration of 4-ethylsulfonylphenol using nitric acid in acetic acid at elevated temperatures (around 80°C) for several hours. The resulting product is then purified through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ethylsulfonyl group can be oxidized to a sulfone group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of sulfone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the ethylsulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine is unique due to the presence of the dimethylmorpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

4-(4-ethylsulfonyl-2-nitrophenyl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-4-22(19,20)12-5-6-13(14(7-12)16(17)18)15-8-10(2)21-11(3)9-15/h5-7,10-11H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEGFORBGYLUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CC(OC(C2)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657391
Record name 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-22-8
Record name 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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